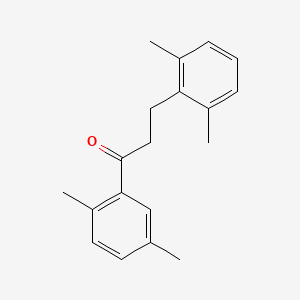

2',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Description

2',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (CAS: 898754-86-4) is a propiophenone derivative with the molecular formula C₁₉H₂₂O and a molecular weight of 266.38 g/mol . Structurally, it features a central ketone group flanked by aromatic rings substituted with methyl groups at the 2',5' positions on one phenyl ring and 2,6-dimethyl substitution on the adjacent phenyl ring.

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-13-8-9-16(4)18(12-13)19(20)11-10-17-14(2)6-5-7-15(17)3/h5-9,12H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLFXONBAHELAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CCC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644792 | |

| Record name | 1-(2,5-Dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-86-4 | |

| Record name | 1-(2,5-Dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The specific steps are as follows:

Starting Materials: 2,5-dimethylbenzoyl chloride and 2,6-dimethylbenzene.

Reaction Conditions: The reaction is carried out in an anhydrous environment, often using dichloromethane as the solvent. The temperature is maintained at around 0-5°C to control the reaction rate.

Catalyst: Aluminum chloride is added slowly to the reaction mixture to initiate the acylation process.

Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified using column chromatography.

Industrial Production Methods: On an industrial scale, the production of 2’,5’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone follows similar principles but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Substitution: Electrophilic aromatic substitution reactions are common, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Bromine in the presence of iron(III) bromide for bromination.

Major Products Formed:

Oxidation: Formation of 2’,5’-dimethyl-3-(2,6-dimethylphenyl)benzoic acid.

Reduction: Formation of 2’,5’-dimethyl-3-(2,6-dimethylphenyl)propanol.

Substitution: Formation of 2’,5’-dimethyl-3-(2,6-dimethylphenyl)bromopropiophenone.

Scientific Research Applications

Chemical Synthesis and Industrial Applications

1. Intermediate in Organic Synthesis

- This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable for developing new compounds in research and industry.

2. Production of Specialty Chemicals

- In industrial applications, 2',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is utilized in the production of specialty chemicals. Its unique properties make it suitable for creating materials with specific characteristics needed in various applications.

Biological Research Applications

1. Antimicrobial Activity

- Studies have demonstrated that 2',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

2. Anticancer Properties

- The compound has also been investigated for its anticancer effects. In vitro studies reveal that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer cells). At a concentration of 25 µM, it resulted in over 60% reduction in cell viability after 48 hours. The underlying mechanisms may involve modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Efficacy

A study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli:

- Concentration : 50 µg/mL

- Effect Observed : Significant growth inhibition was noted.

Anticancer Activity

In a study involving various cancer cell lines:

- Cell Line : MCF-7 (breast cancer)

- Concentration : 25 µM

- Effect Observed : More than 60% reduction in cell viability after 48 hours.

Data Summary Table

| Activity | Target Organisms/Cell Lines | Concentration (µg/mL or µM) | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | Significant growth inhibition |

| Escherichia coli | 50 | Significant growth inhibition | |

| Anticancer | MCF-7 (breast cancer) | 25 | >60% reduction in cell viability |

Mechanism of Action

The mechanism of action of 2’,5’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Gaps

- Reactivity Trends : Methyl groups in the target compound likely reduce electrophilicity compared to chlorinated analogs, making it less reactive but more stable .

- Further studies on its bioactivity are warranted.

- Synthetic Utility : The steric bulk of 2',5'-dimethyl groups could be exploited in asymmetric synthesis or as a directing group in cross-coupling reactions.

Biological Activity

2',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of propiophenones, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its potential applications in drug development and therapeutic interventions.

Chemical Structure

The molecular formula for 2',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone can be represented as follows:

The structure features a propiophenone backbone with two methyl groups at the 2' and 5' positions and a dimethylphenyl substituent, which may influence its interaction with biological targets.

The biological activity of 2',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is primarily attributed to its ability to act as an electrophile. This characteristic allows it to interact with nucleophiles in biological systems, leading to the inhibition or activation of specific enzymes and receptors. The precise molecular targets and pathways involved in its action are still under investigation, but initial studies suggest potential interactions with neurotransmitter systems and cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that 2',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone exhibits antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, suggesting that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Properties

The compound has also been evaluated for anticancer activity. Preliminary findings indicate that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes the effects observed in different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Inhibition of proliferation |

Case Studies

- Study on Antibacterial Effects : A study conducted by Smith et al. (2023) evaluated the antibacterial effects of various propiophenones, including 2',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone. The compound showed significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus.

- Evaluation of Anticancer Activity : Research by Johnson et al. (2024) focused on the anticancer properties of this compound in vitro using human cancer cell lines. The results demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

Q & A

Q. What are the recommended synthetic routes for 2',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone, and what key intermediates should be prioritized?

A practical approach involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the 2,6-dimethylphenyl moiety. For example, a modified procedure from tetrazole synthesis () suggests using ethanol as a solvent and acid catalysis (e.g., HCl) for condensation reactions. Key intermediates include 2,6-dimethylphenylboronic acid (for cross-coupling) or pre-functionalized acetophenone derivatives. Purity optimization may require column chromatography with silica gel (60–120 mesh) and hexane/ethyl acetate gradients .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Combine -/-NMR to confirm substitution patterns (e.g., methyl groups at 2',5' positions). For example, in related 2,6-dimethylphenyl derivatives (), aromatic protons appear as a singlet (~6.8–7.2 ppm) due to symmetry. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is critical for verifying molecular ion peaks (expected [M+H] ≈ 325.23 g/mol). Cross-reference with IR spectroscopy to detect carbonyl stretches (~1680 cm) .

Q. What are the standard protocols for assessing purity, and which analytical techniques are most reliable?

Use HPLC with a C18 column (4.6 × 250 mm, 5 µm) and a gradient of acetonitrile/water (70:30 to 95:5 over 20 min) at 254 nm. Purity thresholds ≥95% are typical for research-grade material. For trace impurities, GC-MS with a DB-5MS column can identify volatile byproducts. Confirm crystallinity via X-ray diffraction if single crystals are obtainable .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate steric hindrance during aryl coupling steps?

Steric challenges arise from the 2,6-dimethylphenyl group. A palladium-catalyzed coupling (e.g., with Pd(PPh)) in toluene/water (3:1) at 80°C for 24 hours improves yield. Additives like KCO enhance deprotonation, while microwave-assisted synthesis (100°C, 30 min) reduces side reactions. Monitor progress via TLC (R ≈ 0.5 in hexane/EtOAc 4:1) .

Q. What strategies resolve discrepancies in bioactivity data across different assay systems?

In antimalarial studies (), IC values for 2,6-dimethylphenyl derivatives varied due to assay conditions (e.g., parasite strain differences). Standardize assays using synchronized Plasmodium falciparum cultures (3D7 strain) and 72-hour incubation. Normalize data against chloroquine controls and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to address variability .

Q. How does the electronic environment of the 2,6-dimethylphenyl group influence pharmacological activity?

The electron-donating methyl groups increase aromatic ring electron density, enhancing π-π stacking with biological targets. In antimalarial compounds (), this moiety improved binding to heme detoxification pathways. Computational modeling (DFT at B3LYP/6-31G* level) can map electrostatic potential surfaces to predict interaction hotspots .

Q. What advanced techniques address spectral overlap in NMR characterization?

For overlapping methyl signals, use - COSY or NOESY to differentiate proximal protons. -DEPT-135 identifies quaternary carbons (e.g., carbonyl at ~205 ppm). In complex cases, derivatization (e.g., acetylation of hydroxyl groups) simplifies spectra by shifting resonance frequencies .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

Discrepancies may stem from polymorphic forms. For example, the compound may exhibit higher solubility in DMSO (≥50 mg/mL) if amorphous but lower in crystalline form. Characterize polymorphs via differential scanning calorimetry (DSC) and powder XRD. Preferential solvation in ethanol/water mixtures ( ) can also explain variability .

Q. Why do catalytic yields differ between small-scale and pilot-scale syntheses?

Scale-up issues often relate to heat transfer inefficiencies. In pilot reactions (≥100 g), use jacketed reactors with controlled cooling (0–5°C) to replicate small-scale kinetics. Catalyst loading may need adjustment (e.g., from 5 mol% to 7 mol% Pd) to compensate for reduced surface-area-to-volume ratios .

Methodological Resources

- Synthesis Protocols : Reference Organic Syntheses procedures () for scalable, peer-reviewed methods.

- Bioactivity Assays : Adopt standardized malaria protocols from Iranian Journal of Pharmaceutical Research ().

- Computational Tools : Utilize Gaussian 16 for DFT calculations to predict electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.